N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that combines structural elements of indene and chromone derivatives. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting from a suitable precursor, the indene derivative can be synthesized through a series of reactions such as alkylation, cyclization, and methoxylation.
Synthesis of the Chromone Derivative: The chromone moiety can be prepared via condensation reactions involving appropriate aldehydes and ketones, followed by cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the indene and chromone derivatives through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide: Lacks the chromone moiety.
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the indene moiety.
Uniqueness
The uniqueness of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual components.
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C23H23NO6/c1-12-15-6-5-14(25)9-19(15)30-23(27)16(12)11-22(26)24-18-7-4-13-8-20(28-2)21(29-3)10-17(13)18/h5-6,8-10,18,25H,4,7,11H2,1-3H3,(H,24,26) |
InChI Key |
DSHVQDBXOWTIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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